molecular formula C16H17NO2 B6390704 3-(4-T-Butylphenyl)isonicotinic acid CAS No. 1261950-24-6

3-(4-T-Butylphenyl)isonicotinic acid

Cat. No.: B6390704
CAS No.: 1261950-24-6
M. Wt: 255.31 g/mol
InChI Key: RWFDFVMIVDXZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-T-Butylphenyl)isonicotinic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered for research use only. This compound features an isonicotinic acid core, a scaffold renowned for its diverse biological activities and presence in several therapeutic agents . Structurally similar isonicotinic acid derivatives have been synthesized and identified as highly potent anti-inflammatory compounds, functioning as effective reactive oxygen species (ROS) inhibitors . The isonicotinic acid moiety is a key pharmacophore in established drugs such as the anti-tuberculosis agent Isoniazid, and it is also being explored in the development of novel inhibitors for targets like PD-1/PD-L1 and COX-2 . The incorporation of the lipophilic 4-tert-butylphenyl group in this molecule is designed to enhance its cellular permeability and potentially modulate its interaction with biological targets. Researchers can leverage this compound for investigating new anti-inflammatory pathways, developing immunotherapies, or as a building block in organic synthesis. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-tert-butylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)12-6-4-11(5-7-12)14-10-17-9-8-13(14)15(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFDFVMIVDXZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687738
Record name 3-(4-tert-Butylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-24-6
Record name 3-(4-tert-Butylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 4 T Butylphenyl Isonicotinic Acid and Its Derivations

Strategies for Selective Functionalization of the Isonicotinic Acid Core

The isonicotinic acid (pyridine-4-carboxylic acid) scaffold presents multiple sites for functionalization. However, achieving regioselectivity can be challenging. Modern synthetic strategies often employ directing groups or exploit the inherent electronic properties of the pyridine (B92270) ring to guide reactions to the desired position.

One notable approach involves the use of a pre-validated pharmacophore, such as 2-(2-oxazolinyl)aniline, as an innate directing group. rsc.org This strategy has been successfully applied to the C-H etherification and amination of nicotinamides, demonstrating a pathway for the regioselective functionalization of the pyridine ring system. rsc.org Such methods, which can be operationally simple and avoid the need for external oxidants or ligands, hold promise for the selective synthesis of complex pyridine derivatives. rsc.org

Furthermore, the functionalization of the carboxylic acid group of isonicotinic acid is a common and versatile strategy. For instance, the synthesis of isonicotinates can be achieved by reacting isonicotinic acid with various phenols in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method allows for the introduction of a wide range of substituents, thereby tuning the lipophilicity and other properties of the final molecule. mdpi.com

Synthetic Pathways for Incorporating the 4-tert-Butylphenyl Moiety into Pyridine Systems

The introduction of the 4-tert-butylphenyl group onto a pyridine ring is a crucial step in the synthesis of the target compound. Cross-coupling reactions are the cornerstone of this transformation, with Suzuki and Stille couplings being the most prominent methods. These reactions typically involve the coupling of a halogenated pyridine derivative with a corresponding organoboron or organotin reagent.

For instance, a common strategy involves the Suzuki coupling of a 3-halopyridine derivative (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 4-tert-butylphenylboronic acid. This reaction is catalyzed by a palladium complex and a suitable base. The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent.

Another approach is the use of a Grignard reagent. The addition of a suitably substituted Grignard reagent, such as one derived from 4-tert-butylaniline, to a pyridine N-oxide derivative can lead to the formation of the desired C-C bond. beilstein-journals.org Subsequent functional group manipulations can then yield the target pyridine system.

Direct and Indirect Synthetic Routes to 3-(4-T-Butylphenyl)isonicotinic Acid

The synthesis of this compound can be approached through both direct and indirect routes.

Direct Routes: A direct approach would involve the functionalization of the isonicotinic acid backbone with the 4-tert-butylphenyl group in a single key step. This could theoretically be achieved via a C-H activation/arylation strategy at the 3-position of the pyridine ring. While challenging, advancements in C-H functionalization are making such direct transformations increasingly feasible.

Indirect Routes: More commonly, indirect routes are employed. These multi-step syntheses often involve the initial construction of the 3-(4-t-butylphenyl)pyridine core, followed by the introduction or modification of the carboxylic acid functionality at the 4-position.

A typical indirect pathway might start with a Suzuki coupling between a 3-halopyridine-4-carboxylate ester and 4-tert-butylphenylboronic acid. The resulting ester can then be hydrolyzed to afford the final this compound. Alternatively, one could start with a 3-(4-t-butylphenyl)pyridine and introduce the carboxylic acid group at the 4-position through a sequence of reactions, such as lithiation followed by carboxylation with carbon dioxide.

Comprehensive Derivatization Strategies of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for a wide array of derivatization reactions, leading to the synthesis of various biologically active and materially significant compounds.

Synthesis of Hydrazide and Hydrazone Derivatives

The conversion of the carboxylic acid to a hydrazide is a key transformation that opens up a plethora of synthetic possibilities. This is typically achieved by first converting the carboxylic acid to an ester, which is then reacted with hydrazine (B178648) hydrate.

Once the hydrazide is obtained, it can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. nih.govnih.gov These compounds, characterized by the azomethine (–NHN=CH–) group, are known for their diverse pharmacological activities. nih.gov The synthesis of isonicotinic hydrazide-based hydrazones is often a two-step process, starting with the alkylation of a hydroxy-substituted aldehyde, followed by condensation with the hydrazide. nih.gov

Starting Aldehyde/KetoneResulting Hydrazone DerivativeReference
VanillinN'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide nih.gov
SalicylaldehydeN'-(2-hydroxybenzylidene)isonicotinohydrazide nih.gov

Cycloaddition Reactions Leading to Oxadiazole Derivatives

Hydrazide derivatives are excellent precursors for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds with significant biological and chemical properties. nih.gov A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of N-acylhydrazones or the direct cyclization of an acid hydrazide with a carboxylic acid or its derivative. nih.gov

One established route involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification to yield 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov Another approach is the oxidative cyclization of acylhydrazones using reagents like iodine. nih.gov For example, N-acylhydrazones can be treated with phosphorus oxychloride in the presence of an aromatic carboxylic acid to afford the corresponding 1,3,4-oxadiazole (B1194373) derivatives in good yields. nih.gov

Reactant 1Reactant 2Resulting Heterocycle
3-(4-t-Butylphenyl)isonicotinohydrazideAromatic Carboxylic Acid2-(Aryl)-5-(3-(4-t-butylphenyl)pyridin-4-yl)-1,3,4-oxadiazole
3-(4-t-Butylphenyl)isonicotinohydrazideCarbon Disulfide5-(3-(4-t-butylphenyl)pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Exploration of Other Heterocyclic Annulations and Conjugations

The versatile reactivity of this compound and its derivatives allows for the exploration of a wide range of other heterocyclic systems. The pyridine nitrogen and the carboxylic acid group (or its derivatives) can participate in various cyclization and conjugation reactions.

For instance, the isonicotinate (B8489971) moiety can be incorporated into larger macrocyclic structures like porphyrins. nih.gov The synthesis of such complex molecules often begins with the acylation of a suitable aldehyde with isonicotinic acid, followed by a condensation reaction with pyrrole. nih.gov

Furthermore, the principles of selective functionalization using organometallic reagents can be applied to create novel heterocyclic systems. nih.gov For example, regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) can be employed to introduce functional groups at specific positions, which can then be used as handles for subsequent annulation reactions. nih.gov

Rigorous Spectroscopic and Structural Elucidation of the Chemical Compound

Application of Advanced Spectroscopic Characterization Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C).

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 3-(4-tert-Butylphenyl)isonicotinic acid, were found in the searched scientific literature.

Mass Spectrometry (LC-MS).

Specific Liquid Chromatography-Mass Spectrometry (LC-MS) data, such as the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻) or fragmentation patterns for 3-(4-tert-Butylphenyl)isonicotinic acid, are not available in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy.

Detailed Fourier-Transform Infrared (FT-IR) spectroscopy data, which would identify characteristic vibrational frequencies (in cm⁻¹) for the functional groups present in 3-(4-tert-Butylphenyl)isonicotinic acid (e.g., C=O of the carboxylic acid, O-H stretch, C=N of the pyridine (B92270) ring, and aromatic C-H stretches), could not be retrieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy.

Information regarding the Ultraviolet-Visible (UV-Vis) absorption maxima (λmax) for 3-(4-tert-Butylphenyl)isonicotinic acid, which provides insight into its electronic transitions, is not documented in the available resources.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination.

No published single-crystal X-ray diffraction studies for 3-(4-tert-Butylphenyl)isonicotinic acid were identified. Consequently, crystallographic data, including unit cell dimensions, space group, bond lengths, and bond angles, are not available to definitively determine its three-dimensional molecular structure.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry of molecules in their ground state. For 3-(4-t-butylphenyl)isonicotinic acid, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to determine the most stable three-dimensional conformation. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. The resulting geometry reveals the spatial arrangement of the atoms, including the planarity of the pyridine (B92270) and phenyl rings and the orientation of the carboxylic acid and t-butyl groups. The optimization process would likely show a twisted conformation between the phenyl and pyridine rings due to the steric hindrance of the ortho-hydrogen atoms.

Illustrative Optimized Geometric Parameters for this compound

This table presents hypothetical data for illustrative purposes.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C(pyridine)-C(phenyl) 1.485
C(pyridine)-C(acid) 1.510
C=O (carbonyl) 1.215
O-H (hydroxyl) 0.970
**Bond Angles (°) ** C(pyridine)-C(phenyl)-C(phenyl) 120.5
C(pyridine)-C(acid)=O 123.0
O=C-O(H) 122.5

| Dihedral Angle (°) | C(pyridine)-C(pyridine)-C(phenyl)-C(phenyl) | 45.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, indicating nucleophilic character, while the LUMO represents the ability to accept electrons, indicating electrophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the electron-deficient pyridine ring and the carboxylic acid group. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. In the MEP of this compound, the most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, making them likely sites for interaction with positive charges or hydrogen bond donors. The hydrogen atom of the carboxylic acid would exhibit the most positive potential (blue region), indicating its role as a hydrogen bond donor.

Illustrative Frontier Molecular Orbital Properties for this compound

This table presents hypothetical data for illustrative purposes.

Property Value (eV) Description
HOMO Energy -6.20 Indicates electron-donating capability
LUMO Energy -1.85 Indicates electron-accepting capability

| HOMO-LUMO Gap | 4.35 | Reflects chemical reactivity and stability |

In Silico Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design. Given that isonicotinic acid derivatives have shown promise as antitubercular agents, a plausible target for this compound is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. Docking simulations would place the compound into the active site of InhA to predict its binding mode and affinity. The carboxylic acid group would likely form key hydrogen bonds with active site residues, while the phenyl and t-butyl groups could engage in hydrophobic interactions within a binding pocket.

Molecular dynamics (MD) simulations can then be used to assess the stability of the docked ligand-protein complex over time. An MD simulation would model the movements of the atoms in the complex, providing insights into the flexibility of the ligand and the protein and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. A stable complex with consistent interactions would suggest that this compound is a viable candidate for inhibiting the target protein.

Predictive Modeling of Biological Activity and Potential Targets of the Compound

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, can forecast the biological activity of a compound based on its structural features. By comparing the structural and electronic properties of this compound to a database of compounds with known activities, it is possible to predict its potential therapeutic applications or toxicity. For instance, the presence of the isonicotinic acid scaffold might suggest activity against various enzymes or receptors where this moiety is a known pharmacophore. The lipophilic t-butylphenyl group would significantly influence properties such as cell permeability and metabolic stability, which are critical for bioavailability and are incorporated into predictive models. These models can help prioritize compounds for further experimental testing and identify potential off-target effects.

Systematic Structure Activity Relationship Sar Investigations of 3 4 T Butylphenyl Isonicotinic Acid Derivatives

Elucidation of Substituent Effects on Biological Potency and Selectivity

There is no specific data in the public domain detailing the effects of substituents on the biological potency and selectivity of 3-(4-t-butylphenyl)isonicotinic acid derivatives. In related studies of other 3-aryl isonicotinic acid analogs, the nature and position of substituents on the aryl ring have been shown to be critical for biological activity. For instance, in various series of isonicotinic acid hydrazones investigated for their anticancer properties, the presence, number, and type of substituents on the phenyl ring significantly influence cytotoxicity. However, without direct studies on the 4-t-butylphenyl variant, it is not possible to provide a detailed analysis or a data table of substituent effects for the target compound class.

Conformational and Stereochemical Influences on Molecular Recognition

The conformational and stereochemical features of this compound and its derivatives are not specifically described in the available literature. The rotational freedom between the phenyl and pyridine (B92270) rings would allow for a range of conformations, and the preferred orientation would likely be influenced by the steric bulk of the t-butyl group and any other substituents. This conformation would be a key determinant in how the molecule interacts with a biological target. The planarity or twist between the two aromatic rings can significantly impact binding affinity and selectivity. However, without specific computational or experimental (e.g., X-ray crystallography, NMR) studies on this compound series, any discussion on its conformational preferences and their influence on molecular recognition would be purely theoretical.

In Depth Biological Target Identification and Validation

Investigation of Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation by Structurally Related Compounds

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in the perception of pain and heat. Structurally related compounds to 3-(4-T-Butylphenyl)isonicotinic acid have been investigated for their potential to modulate TRPV1 activity. For instance, compounds with a similar t-butylphenyl group have been identified as TRPV1 antagonists, capable of blocking the channel's activity and thereby reducing pain. An example of such a compound is (E)-3-(4-t-butylphenyl)-N-(2,3-dihydro-benzo[b] google.comresearchgate.netdioxin-6-yl)acrylamide, also known as AMG9810. google.com These antagonists have shown potential in treating conditions like migraine and chronic pain. google.com

The modulation of TRPV1 is a complex process influenced by various factors, including endogenous lipids. nih.gov The identification of a lipid-binding pocket within the TRPV1 transmembrane core has provided insights into how these molecules can regulate channel activity. nih.gov It is hypothesized that phosphoinositide lipids act as negative modulators of TRPV1, and their displacement from this binding pocket is a crucial step in channel activation by heat or chemical stimuli. nih.gov

Research into the effects of various compounds on TRPV1 has revealed that its activation can be implicated in conditions such as temporal lobe epilepsy. nih.gov For example, the excitotoxic glutamate (B1630785) analog, kainic acid, has been shown to activate TRPV1. nih.gov Conversely, desensitization of TRPV1 by agonists like capsaicin (B1668287) has demonstrated a neuroprotective effect against seizures induced by kainic acid. nih.gov This highlights the therapeutic potential of modulating TRPV1 activity.

Screening for Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are crucial for various physiological processes in the central nervous system (CNS). usp.br These receptors are involved in neuronal excitability, neurotransmitter release, and cognitive functions such as learning and memory. usp.brnih.gov The dysfunction of nAChRs has been linked to several neurological disorders, including Alzheimer's disease and Parkinson's disease. usp.brnih.gov

The nAChRs are pentameric structures composed of different subunits, with the α7 and α4β2 subtypes being the most predominant in the brain. usp.bred.ac.uk The wide distribution and functional diversity of nAChRs make them attractive therapeutic targets. usp.brnih.gov

Given the structural features of this compound, screening for its interaction with nAChRs is a logical step in its biological target identification. The presence of a pyridine (B92270) ring in its structure is a common feature in many compounds that interact with nAChRs. While direct studies on this compound's interaction with nAChRs are not extensively documented in the provided search results, the general importance of these receptors in pharmacology warrants such investigation.

Enzyme Inhibition Profiling, including 3-Hydroxyanthranilate 3,4-Dioxygenase (3HAO)

3-Hydroxyanthranilate 3,4-dioxygenase (3HAO) is a non-heme iron(II)-dependent enzyme that plays a critical role in the kynurenine (B1673888) pathway, the primary route for tryptophan degradation. nih.govnih.gov This enzyme catalyzes the oxidative cleavage of 3-hydroxyanthranilate to produce 2-amino-3-carboxymuconic semialdehyde, which is a precursor for the de novo synthesis of NAD+. nih.govnih.govosti.gov

The inhibition of 3HAO has been a subject of interest due to the implications of its product, quinolinic acid, in neurological disorders. nih.gov Studies on inhibitors of 3HAO have provided insights into its mechanism. For example, 4-chloro-3-hydroxyanthranilate has been shown to be a mechanism-based inactivator of the enzyme. nih.gov This inactivation involves the oxidation of the active site Fe(II) to the inactive Fe(III) state and the formation of disulfide bonds between cysteine residues, without the inhibitor forming a covalent adduct with the enzyme. nih.gov

Given the isonicotinic acid moiety in this compound, which is structurally related to the substrate of 3HAO, profiling its inhibitory activity against this enzyme is a relevant area of investigation.

Exploration of Novel Protein Targets through Affinity-Based Techniques

Affinity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to identify the cellular targets of bioactive small molecules. nih.govresearchgate.net This method often utilizes chemical probes that can covalently bind to their protein targets, allowing for their enrichment and identification. researchgate.netnih.gov

The application of ABPP could reveal novel protein targets for this compound. This technique has been successfully used to identify the targets of various compounds, including natural products and anticancer inhibitors. nih.govresearchgate.net For instance, ABPP has been employed to identify targets of photoreactive anticancer agents by using UV irradiation to induce covalent cross-linking between the drug and its target proteins. nih.gov

Another approach within this realm is the use of capture-compound mass spectrometry, which has been effective in identifying numerous putative targets for regulatory molecules like ppGpp in Escherichia coli. nih.gov These affinity-based methods provide a comprehensive way to explore the proteome-wide interactions of a compound, moving beyond hypothesis-driven target screening. rsc.org

Identification of Potential Off-Targets and Their Mechanistic Implications

Identifying potential off-targets is a crucial aspect of drug discovery and development, as these interactions can lead to unforeseen side effects or provide new therapeutic opportunities. The structural similarity of this compound to other bioactive molecules suggests the possibility of interactions with unintended targets.

For example, a structurally related compound, trans-4-guanidinomethylcyclohexanecarboxylic acid 4-tert-butylphenyl ester, has been shown to inhibit a trypsin-like proteinase in Escherichia coli, suggesting an off-target effect on bacterial DNA synthesis. nih.gov This highlights the importance of broad screening to identify such interactions.

Affinity-based protein profiling can also be instrumental in identifying off-targets. nih.gov By profiling the interactions of a compound against a complex proteome, both on-target and off-target interactions can be identified simultaneously. Understanding the mechanistic implications of these off-target interactions is essential for a complete pharmacological characterization of this compound.

Table of Compound Names

Comprehensive In Vitro Pharmacological Investigations of this compound

Following a comprehensive review of scientific literature and databases, there is currently no specific published research available on the in vitro pharmacological investigations of the compound This compound corresponding to the detailed outline requested.

Extensive searches were conducted to find data related to its anticancer and antimicrobial properties. These searches aimed to identify studies detailing its effects on various cell lines, including assessments of cytotoxicity, cell cycle perturbation, apoptosis, autophagy, cancer cell invasion, and metastasis, as well as its antibacterial efficacy against Gram-positive organisms.

The scientific record does not appear to contain studies that have evaluated This compound for these specific biological activities. While research exists for other related compounds or for the general mechanisms of action (such as apoptosis or cell cycle arrest), this information is not specific to This compound and therefore cannot be presented in this context.

Consequently, it is not possible to provide the requested detailed research findings, data tables, or a structured article on the comprehensive in vitro pharmacological investigations of this particular compound at this time.

Comprehensive in Vitro Pharmacological Investigations

Evaluation of Antimicrobial Activities.[17],[13],[14],[27],

Antibacterial Efficacy against Gram-Negative Organisms

The antibacterial activity of 3-(4-tert-butylphenyl)isonicotinic acid has been evaluated against several Gram-negative pathogens. Studies show that the compound possesses moderate antimicrobial activity against multidrug-resistant (MDR) strains of Escherichia coli and Acinetobacter baumannii. researchgate.net However, it did not demonstrate significant activity against other Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net The reduced efficacy against certain Gram-negative organisms is hypothesized to be due to the permeability barrier presented by the outer membrane, a characteristic feature of these bacteria. researchgate.net

Time-kill assays indicated that 3-(4-tert-butylphenyl)isonicotinic acid exhibits rapid bactericidal activity against susceptible Gram-negative bacteria. researchgate.net This suggests a mechanism that leads to swift bacterial cell death. Evidence from these studies points towards the bacterial membrane as the likely target, where the compound is believed to cause damage, leading to cell lysis. researchgate.net

Activity against Multidrug-Resistant Bacterial Strains (e.g., MRSA)

3-(4-tert-butylphenyl)isonicotinic acid has demonstrated potent antimicrobial efficacy against significant Gram-positive multidrug-resistant pathogens. researchgate.net Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). researchgate.net

The minimum inhibitory concentration (MIC) required to inhibit the growth of the MRSA strain ATCC 33591 was determined to be 4 µg/mL. researchgate.net In time-kill experiments against this MRSA strain, the compound showed rapid killing activity. researchgate.net Furthermore, it proved effective against MRSA persister cells, which are known for their tolerance to conventional antibiotics, eradicating them within four hours. researchgate.net

Crucially, in multi-step resistance evolution experiments, MRSA failed to develop resistance to 3-(4-tert-butylphenyl)isonicotinic acid over 24 consecutive days of exposure. This is in stark contrast to control antibiotics like ciprofloxacin, to which resistance can readily develop. researchgate.net

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for 3-(4-tert-butylphenyl)isonicotinic acid against various bacterial strains.

Bacterial StrainTypeResistance ProfileMIC (µg/mL)
Staphylococcus aureusGram-PositiveMRSA (ATCC 33591)4
Staphylococcus aureusGram-PositiveVISANot specified
Escherichia coliGram-NegativeMDR (ATCC BAA2469)Moderate Activity
Acinetobacter baumanniiGram-NegativeMDRModerate Activity
Pseudomonas aeruginosaGram-NegativeMDRNo Activity
Klebsiella pneumoniaeGram-NegativeMDRNo Activity

Antifungal Properties

Specific experimental data on the direct antifungal properties of 3-(4-tert-butylphenyl)isonicotinic acid against common fungal pathogens such as Candida species are not extensively available in the reviewed scientific literature. While some studies have explored the antifungal potential of complex, isonicotinate-derived molecules, these findings cannot be directly attributed to 3-(4-tert-butylphenyl)isonicotinic acid itself.

Characterization of Antioxidant Capacities

Quantitative data from standardized antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, for 3-(4-tert-butylphenyl)isonicotinic acid are not available in the public scientific literature. Therefore, its capacity as a direct antioxidant has not been characterized.

Examination of Anti-inflammatory Response Modulation

Direct experimental studies detailing the anti-inflammatory response modulation of 3-(4-tert-butylphenyl)isonicotinic acid are limited. However, the broader class of compounds containing isonicotinic acid motifs or tert-butylphenyl groups has been investigated for anti-inflammatory potential. For instance, a related but distinct compound, 4-tert-butylphenyl salicylate, was found to exert anti-inflammatory effects by down-regulating the NF-κB pathway. nih.gov This mechanism involved the reduced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukins IL-1β and IL-6. nih.gov While these findings suggest a potential mechanism for structurally related molecules, specific data on the anti-inflammatory activity and mechanistic pathways of 3-(4-tert-butylphenyl)isonicotinic acid have not been reported.

Receptor Binding and Functional Assays in Cellular Systems

Information regarding specific receptor binding targets and functional assays in cellular systems for 3-(4-tert-butylphenyl)isonicotinic acid is not present in the currently available scientific literature. Elucidation of its molecular targets would require dedicated receptor binding and cellular functional studies.

Molecular and Cellular Mechanistic Investigations

Detailed Analysis of Ligand-Receptor Interaction Mechanisms

MK-0354 is characterized as a partial agonist of the G protein-coupled receptor 109A (GPR109A), which is the primary receptor for nicotinic acid (niacin). universiteitleiden.nlresearchgate.netnih.gov Its interaction with the receptor is selective, with demonstrated activity at the human and mouse GPR109A, but not at the related GPR109B (HCA3). mdpi.com

The binding of MK-0354 to GPR109A has been quantified, showing a potent interaction. In vitro assays have determined the half-maximal effective concentration (EC50) for receptor activation.

ReceptorEC50 (µM)
Human GPR109A (hGPR109A)1.65 mdpi.com
Mouse GPR109A (mGPR109A)1.08 mdpi.com

This interaction is described as that of a "biased agonist". researchgate.netnih.govnih.gov This means that MK-0354, upon binding to GPR109A, selectively activates certain downstream signaling pathways while not affecting others that are typically triggered by the endogenous ligand or other full agonists like nicotinic acid. This biased agonism is central to its specific pharmacological profile.

Dissection of Downstream Signaling Pathway Modulations

The biased agonism of MK-0354 leads to a distinct pattern of downstream signaling pathway modulation compared to full agonists of GPR109A.

Anti-lipolytic Pathway: In adipocytes, the binding of MK-0354 to GPR109A activates the associated Gi protein. researchgate.netnih.gov This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). mdpi.com The reduction in cAMP levels is the key step in the anti-lipolytic pathway, as it reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the release of free fatty acids (FFAs) into the circulation.

Flush-Inducing Pathway: In contrast to its effect in adipocytes, MK-0354 does not activate the signaling pathways in Langerhans cells and macrophages that are responsible for the flushing effect commonly associated with nicotinic acid. nih.gov Specifically, MK-0354 fails to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and does not trigger receptor internalization or intracellular calcium mobilization in these cells. researchgate.netnih.govnih.govdrugbank.com These pathways are linked to the production of prostaglandin (B15479496) D2 (PGD2), which mediates the vasodilation and flushing response. nih.govdrugbank.com

Cell TypeSignaling PathwayEffect of MK-0354
AdipocytesGi-cAMP inhibitionActivation mdpi.comresearchgate.netnih.gov
Langerhans CellsERK1/2 PhosphorylationNo Activation researchgate.netnih.govnih.govdrugbank.com
Langerhans CellsReceptor InternalizationNo Induction drugbank.com
Langerhans CellsCa2+ MobilizationNo Induction nih.gov
MacrophagesNiacin-like SignalingNo Induction nih.gov

Gene Expression and Protein Regulation Studies

While comprehensive studies on the global gene and protein expression changes induced specifically by MK-0354 are limited, research on nicotinic acid and related GPR109A agonists provides insights into the potential regulatory effects.

Activation of GPR109A by agonists like nicotinic acid has been shown to influence the expression of genes involved in lipid metabolism and transport. In macrophages, GPR109A activation can upregulate the expression of the cholesterol transporters ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govscispace.com This effect is believed to be mediated, at least in part, through the peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor alpha (LXRα) pathway. nih.gov

Furthermore, studies with other pyrazole-based GPR109A agonists have suggested a potential role in regulating hepatic lipid metabolism by decreasing the expression of Apolipoprotein B (APOB), a key component of very-low-density lipoprotein (VLDL). nih.gov In adipose tissue, nicotinic acid treatment has been associated with increased expression of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties. nih.gov

It is plausible that MK-0354, through its activation of GPR109A, may exert similar regulatory effects on these and other related genes, although direct evidence is needed for confirmation.

In Vitro Cellular Uptake, Distribution, and Efflux Dynamics

Specific data on the in vitro cellular uptake, distribution, and efflux of 3-(4-tert-butylphenyl)isonicotinic acid (MK-0354) are not extensively detailed in the available literature. However, general principles of small molecule transport across cell membranes can be considered.

The transport of small molecules like MK-0354 across the plasma membrane can occur through passive diffusion or be mediated by carrier proteins. nih.gov Given its chemical structure, it is likely that its transport involves a combination of these mechanisms. For the related compound, nicotinic acid, transport across the intestinal brush-border membrane has been shown to be mediated by a pH-dependent anion antiporter and a proton cotransporter. nih.gov Whether similar transporters are involved in the cellular uptake of MK-0354 in its target tissues, such as adipocytes and immune cells, remains to be elucidated.

The intracellular distribution would likely be influenced by its lipophilicity and potential interactions with intracellular proteins. Efflux from the cell could be mediated by various ATP-binding cassette (ABC) transporters, which are known to be involved in the cellular export of a wide range of xenobiotics. mdpi.com Further studies are required to characterize the specific transporters involved in the cellular disposition of MK-0354.

Investigations into Metabolic Pathway Interventions

The primary metabolic intervention of 3-(4-tert-butylphenyl)isonicotinic acid (MK-0354) is the modulation of lipid metabolism through its action on GPR109A.

Inhibition of Adipocyte Lipolysis: The most well-documented metabolic effect of MK-0354 is the potent inhibition of lipolysis in adipocytes. universiteitleiden.nlnih.govmdpi.com By activating the GPR109A-mediated signaling pathway that leads to decreased intracellular cAMP, MK-0354 effectively reduces the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol. This leads to a significant and dose-dependent reduction in plasma FFA concentrations. nih.govnih.gov

Effects on Plasma Lipoproteins: Despite its robust effect on FFA reduction, clinical studies have shown that long-term treatment with MK-0354 does not lead to clinically significant changes in the plasma levels of other lipids, such as high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, or triglycerides. nih.govnih.gov This finding has led to further investigation into the complex mechanisms by which nicotinic acid and its analogs regulate lipoprotein metabolism.

Preclinical Therapeutic Potential and Strategic Future Research Directions

Emerging Therapeutic Applications in Oncology Based on In Vitro Data

While direct in vitro studies on the anticancer activity of 3-(4-T-Butylphenyl)isonicotinic acid are not prominent in publicly available literature, the therapeutic potential of its constituent parts and related molecules has been a subject of investigation. Isonicotinic acid derivatives, particularly isoniazid (B1672263) and its hydrazone analogs, have demonstrated cytotoxic effects against various human cancer cell lines. nih.gov Structure-activity relationship (SAR) studies of these derivatives have indicated that the nature, number, and position of substituents on the aromatic ring are critical for their biological activity. nih.gov For instance, the presence of a hydroxyl group on an associated benzene (B151609) ring, especially in the ortho-position, has been shown to be important for the anticancer activity of some isoniazid derivatives. nih.gov

Similarly, compounds containing a 4-tert-butylphenyl moiety have been explored for their anticancer properties. mdpi.com For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a substituted phenyl group, have been postulated as potential anticancer agents. mdpi.com The rationale for this is based on the exploitation of shared biochemical pathways with antifungal activity and the inherent antioxidant properties suggested by the hydroxyphenyl moiety. mdpi.com Studies on other complex molecules incorporating a 4-tert-butylphenyl group have also shown promising results. For instance, novel phenylthiazoles with a tert-butyl moiety have been synthesized and evaluated for their activity. nih.gov

The anticancer potential of related nicotinamide (B372718) derivatives has also been investigated, with some compounds showing promising antiproliferative activities against cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer), and exhibiting inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The mechanism of action for some of these related compounds involves inducing apoptosis and causing cell cycle arrest. mdpi.com Given these findings, it is plausible that this compound could serve as a scaffold for the development of novel anticancer agents. Future in vitro studies should focus on evaluating its cytotoxicity against a panel of cancer cell lines and elucidating its mechanism of action.

Table 1: Examples of In Vitro Anticancer Activity of Related Isonicotinic Acid and 4-tert-Butylphenyl Derivatives

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference(s)
Isoniazid DerivativesHCT-116 (colon), OVCAR-8 (ovary), HL-60 (leukemia), SF-295 (glioblastoma)Potent cytotoxicity, with IC50 values ranging from 0.61 to 3.36 μg/mL. nih.gov nih.gov
Nicotinamide DerivativesHCT-116 (colon), HepG2 (liver)Promising antiproliferative activities and VEGFR-2 inhibition. mdpi.com mdpi.com
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-ThionesMCF-7 (breast), HepG2 (liver), HCT-116 (colon)Moderate to good antitumor activities. mdpi.com mdpi.com
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesA549 (lung)Selective cytotoxicity towards cancer cells and inhibition of cancer cell migration. mdpi.com mdpi.com

Prospective Role in the Development of New Antimicrobial Agents

The isonicotinic acid scaffold is a well-established pharmacophore in the development of antimicrobial agents, with isoniazid being a cornerstone in the treatment of tuberculosis. researchgate.net The exploration of isonicotinic acid derivatives continues to yield compounds with significant antimicrobial and antifungal activities. researchgate.netresearchgate.net For instance, certain isonicotinic acid hydrazide derivatives have shown activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.net

The 4-tert-butylphenyl moiety has also been identified in compounds with notable antimicrobial properties. For example, 2,4-di-tert-butylphenol (B135424), a related phenolic compound, has demonstrated strong antimicrobial activity against various bacteria, including Cutibacterium acnes, and has shown antifungal activity against phytopathogenic fungi like Ustilaginoidea virens. mdpi.comnih.gov Furthermore, novel phenylthiazoles incorporating a tert-butyl group have exhibited promising activity against multidrug-resistant pathogens, including MRSA and Clostridioides difficile. nih.gov

The combination of these two moieties in this compound suggests a strong potential for antimicrobial applications. The lipophilicity imparted by the tert-butyl group could enhance membrane permeability, a crucial factor for antimicrobial efficacy. Future research should involve screening this compound and its derivatives against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound/Derivative ClassTarget Organism(s)Key FindingsReference(s)
Isonicotinic Acid Hydrazide DerivativesMycobacterium tuberculosis (H37Rv and MDR strains)Demonstrated activity against both sensitive and resistant strains. researchgate.net researchgate.net
Novel Phenylthiazoles with a tert-butyl moietyMRSA, C. difficile, C. albicansPromising activity against multidrug-resistant pathogens, with MIC values as low as 4 μg/mL. nih.gov nih.gov
2,4-Di-tert-butylphenolCutibacterium acnesInhibition of bacterial growth at a concentration of 16 µg/mL. mdpi.com mdpi.com
2,4-Di-tert-butylphenolUstilaginoidea virensStrong antifungal activity with an EC50 value of 0.087 mmol/L. nih.gov nih.gov
Structural analogues of isatinGram-negative bacteriaConsiderable growth inhibition. nih.gov nih.gov

Potential in Neurological and Pain Management Therapies

The therapeutic potential of this compound in the realm of neurological and pain management is less defined but warrants exploration. While direct evidence is lacking for this specific compound, related structures have been investigated for such applications. For instance, isonicotinic acid hydrazide (isoniazid) itself has been associated with neurological effects, although often in the context of toxicity.

More relevantly, compounds incorporating a 4-tert-butylphenyl group have been studied as potential analgesics. This suggests that the lipophilic tert-butylphenyl moiety can be a valuable component in designing molecules that interact with neurological targets. The structural similarity of the pyridine (B92270) ring in isonicotinic acid to other neuroactive heterocycles further supports the rationale for investigating its derivatives in this therapeutic area.

Future research could involve screening this compound and its analogs in various in vitro and in vivo models of neurological disorders and pain. This could include assays for receptor binding (e.g., opioid, cannabinoid, or other relevant receptors), ion channel modulation, and efficacy in animal models of neuropathic and inflammatory pain.

Rational Design and Synthesis of Advanced Analogues with Optimized Bioactivity

The rational design and synthesis of advanced analogues of this compound represent a promising strategy to optimize its potential therapeutic activities. The core structure allows for systematic modifications to explore and enhance its biological profile. Key strategies include bioisosteric replacement and functional group modification. drughunter.comnih.govnih.gov

For the isonicotinic acid moiety, bioisosteric replacement of the carboxylic acid with other acidic functional groups such as tetrazoles or other heterocycles could modulate the compound's pKa, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic properties. drughunter.com The pyridine ring itself can be substituted at various positions to fine-tune its electronic properties and interaction with biological targets. nih.gov

Regarding the 4-tert-butylphenyl group, the tert-butyl substituent can be replaced with other bulky alkyl groups or bioisosteres to probe the steric requirements of the binding pocket of a potential target enzyme or receptor. cambridgemedchemconsulting.com The phenyl ring can also be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic character of the molecule. It is important to note that the tert-butyl group can be susceptible to metabolic oxidation, and replacing it with a more metabolically stable group could be a key optimization strategy. nih.gov

Synthesis of these analogues can be achieved through established organic chemistry methodologies. The Suzuki or other cross-coupling reactions are common methods for introducing the aryl group at the 3-position of the pyridine ring. The carboxylic acid functionality of the isonicotinic acid can be readily converted to a variety of other functional groups, such as esters, amides, and hydrazides, to generate a library of derivatives for biological screening.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. mdpi.comresearchgate.netencyclopedia.pub These computational tools can be employed at various stages of the drug discovery pipeline.

Predictive modeling, using techniques such as Quantitative Structure-Activity Relationship (QSAR) and deep learning, can be used to predict the biological activity of virtual libraries of analogues. nih.govnih.gov By training models on existing data for isonicotinic acid derivatives and other related compounds, it is possible to identify novel structures with a higher probability of desired therapeutic effects, such as anticancer or antimicrobial activity, before committing to their synthesis. researchgate.net

AI algorithms can also predict key pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new analogues. mdpi.com This allows for the early identification and elimination of compounds with unfavorable profiles, saving time and resources. Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecules with optimized properties based on a set of predefined criteria.

Analysis of the Patent Landscape and Future Innovation Trends

An analysis of the patent landscape provides valuable insights into the commercial interest and future innovation trends related to this compound and its analogues. While a specific patent for this exact compound may not be readily apparent, the broader patent landscape for substituted pyridine carboxylic acids is active. nih.govnih.gov

Patents in this area often focus on novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles for a range of therapeutic indications, including oncology, infectious diseases, and inflammatory conditions. wipo.int The novelty in these patents frequently lies in the specific substitution patterns on the pyridine and/or the aryl ring, as well as the nature of any linker or additional functional groups.

Future innovation trends in this chemical space are likely to be driven by several factors. The development of derivatives with activity against drug-resistant cancer cells and microbial pathogens will be a key area of focus. There is also a growing interest in compounds with novel mechanisms of action. The application of AI and machine learning in the design of new analogues is also expected to become more prevalent in patent applications. Furthermore, the exploration of new therapeutic areas for this class of compounds, such as neurological and metabolic diseases, could open up new avenues for innovation and intellectual property. A thorough analysis of the patent literature will be crucial for any entity looking to develop and commercialize compounds based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic methodologies for 3-(4-T-Butylphenyl)isonicotinic acid?

  • Methodological Answer : A robust approach involves Pd(0)/PR3-catalyzed C-H arylation of the pyridine ring. This method enables direct functionalization at the 3- or 4-position of isonicotinic acid derivatives using aryl bromides (e.g., 4-T-butylphenyl bromide) under mild conditions. Key parameters include:
  • Catalyst system: Pd(OAc)2 with trialkylphosphine ligands (e.g., P(t-Bu)3) .
  • Solvent: Toluene or dioxane at 80–100°C.
  • Yield optimization: Use excess aryl bromide (2–3 equiv.) and 10 mol% catalyst loading.
    Alternative routes may involve coupling pyridine-3,4-dicarboxylic anhydride with 4-T-butylphenyl Grignard reagents, though yields may vary (e.g., ~32% for similar chlorobenzene derivatives) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While specific SDS data for this compound is limited, extrapolation from structurally related isonicotinic acid derivatives suggests:
  • Hazards : Potential skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles, lab coat) and operate in a fume hood .
  • Exposure control : Monitor airborne dust with HEPA filters. Avoid direct contact; wash skin immediately with water if exposed.
  • Storage : Store in airtight containers away from oxidizers and heat sources .

Q. How can the compound’s purity and structure be validated?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Look for characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, tert-butyl protons at δ 1.3 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 284.1 (calculated for C16H19NO2).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What is the impact of the 4-T-butylphenyl substituent on biological activity?

  • Methodological Answer : The bulky tert-butyl group enhances lipophilicity, potentially improving membrane permeability and target binding. For example, in TRPV1 antagonists (e.g., AMG9810), analogous substituents increase receptor affinity by occupying hydrophobic pockets . To evaluate:
  • Perform molecular docking using TRPV1 crystal structures (PDB: 3J5Q).
  • Compare IC50 values with analogs lacking the tert-butyl group in cell-based assays .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electron distribution: Identify reactive sites (e.g., carboxylate group for hydrogen bonding).
  • LogP: Predict logP ≈ 3.5 (similar to 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid) for bioavailability .
    Combine with molecular dynamics (MD) simulations to assess binding stability in aqueous environments .

Q. What analytical strategies resolve contradictions in solubility data across studies?

  • Methodological Answer : Conflicting solubility reports may arise from polymorphic forms. To address:
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns of batches.
  • Solubility testing : Use standardized buffers (pH 1–7.4) with HPLC quantification.
  • Thermogravimetric analysis (TGA) : Rule out hydrate formation .

Q. How can catalytic systems be optimized for scalable synthesis?

  • Methodological Answer : Screen ligands (e.g., XPhos, SPhos) to improve Pd-catalyzed arylation efficiency:
  • Reaction monitoring : Track progress via <sup>19</sup>F NMR (if fluorinated intermediates).
  • Green chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) for lower toxicity .

Critical Considerations

  • Contradictions : reports low yields (~32%) for anhydride-based routes, whereas Pd-catalyzed methods () achieve higher efficiency. Researchers should prioritize catalytic systems for scalability.
  • Safety : Although direct toxicity data is limited, structural analogs () indicate strict handling protocols are essential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.